![molecular formula C18H15ClN2O2 B2707341 N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide CAS No. 554404-32-9](/img/structure/B2707341.png)
N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide, also known as N-(3-acetylphenyl)-2-chloro-N'-(3-chloro-2-oxoindolin-1-ylidene) acetohydrazide, is a synthetic compound that belongs to the class of hydrazones. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of specific enzymes or proteins involved in the disease process. For example, it has been suggested that the compound may inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide has been shown to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce bacterial growth. It has also been shown to exhibit antioxidant activity, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high yields. It is also stable and can be stored for extended periods. However, the compound has some limitations, such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide has several potential future directions for research. Some of these include:
1. Investigating the compound's potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease.
2. Studying the compound's mechanism of action in more detail to identify specific targets for drug development.
3. Developing new derivatives of the compound with improved pharmacological properties.
4. Exploring the use of the compound in combination with other drugs to enhance its therapeutic effects.
5. Conducting preclinical and clinical trials to evaluate the safety and efficacy of the compound in humans.
Conclusion:
This compound[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide is a synthetic compound that has shown promising results in the treatment of various diseases. The compound has been extensively studied for its potential therapeutic applications, and its mechanism of action and biochemical and physiological effects have been investigated. Although the compound has some limitations, it has several advantages for lab experiments, and its potential future directions for research are numerous. Further studies are needed to fully understand the compound's therapeutic potential and develop it into a viable drug candidate.
Métodos De Síntesis
The synthesis of N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide involves the reaction between 3-acetylbenzaldehyde and isatin in the presence of hydrazine hydrate. The resulting product is then reacted with chloroacetyl chloride to yield the final compound. The synthesis method has been optimized to produce high yields of pure compound suitable for research purposes.
Aplicaciones Científicas De Investigación
N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. The compound has been found to exhibit cytotoxic activity against cancer cells and has shown anti-inflammatory activity in animal models. It has also been shown to possess antibacterial activity against gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
N-[2-(3-acetylphenyl)-3H-isoindol-1-ylidene]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12(22)13-6-4-7-15(9-13)21-11-14-5-2-3-8-16(14)18(21)20-17(23)10-19/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIOQQLTDKMNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2=NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
554404-32-9 |
Source


|
| Record name | N-[2-(3-acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2707258.png)
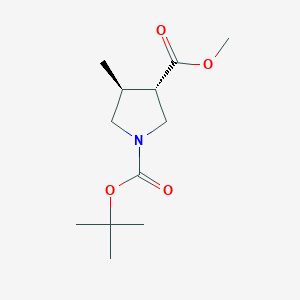
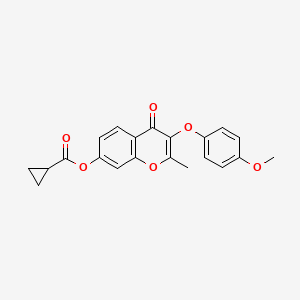

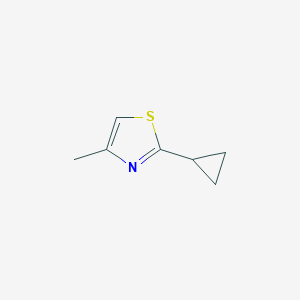

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate](/img/structure/B2707270.png)
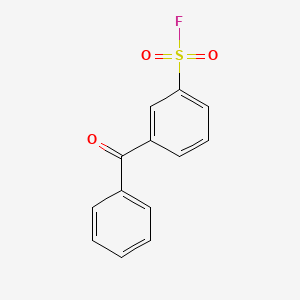
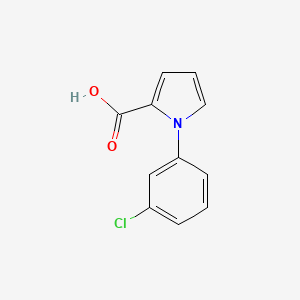

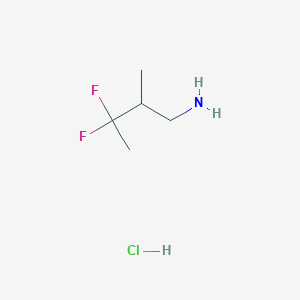
![4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2707279.png)
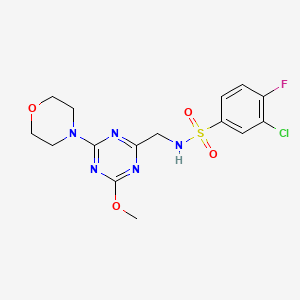
![ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2707281.png)